molecular formula C20H21N3O6 B2619458 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 941949-36-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2619458
CAS No.: 941949-36-6
M. Wt: 399.403
InChI Key: SULHFAUJXLBNPB-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a tetrahydroquinoline scaffold, a motif present in compounds with documented biological activity . The molecular architecture, which features a benzamide group linked to a nitrogen-containing heterocycle, is similar to that of other patented compounds investigated for targeting disease-relevant pathways . Specifically, the 4,5-dimethoxy-2-nitrobenzamide component may contribute to interactions with enzymatic targets, as nitrobenzamide derivatives are explored in various pharmacological contexts . This compound serves as a valuable building block for researchers developing novel therapeutic agents, particularly for studying structure-activity relationships (SAR) in projects related to infectious diseases or oncology . Its mechanism of action is not predefined and requires empirical determination within specific experimental models, offering a versatile starting point for hit-to-lead optimization campaigns .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-12(24)22-8-4-5-13-9-14(6-7-16(13)22)21-20(25)15-10-18(28-2)19(29-3)11-17(15)23(26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULHFAUJXLBNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The acetylation of the tetrahydroquinoline is then carried out using acetic anhydride in the presence of a base such as pyridine.

The next step involves the introduction of the dimethoxy and nitro groups onto the benzamide ring. This can be achieved through nitration and methylation reactions. The final step is the coupling of the tetrahydroquinoline and benzamide moieties, which can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving tetrahydroquinoline derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide is not well understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Analysis

The tetrahydroquinoline core of the target compound distinguishes it from other nitrogen-containing heterocycles. For instance, (3aS,8aS)-1-acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3b]indol-3a-ol (compound 5 in ) shares an acetylated heterocycle but features a pyrroloindole system instead. The pyrroloindole’s fused bicyclic structure may enhance rigidity and influence binding affinity compared to the more flexible tetrahydroquinoline .

Compound Core Structure Key Substituents Reported Activity
Target Compound Tetrahydroquinoline 1-acetyl, 6-(4,5-dimethoxy-2-nitrobenzamide) Not reported
(3aS,8aS)-1-acetyl-hexahydropyrroloindol Pyrroloindole 1-acetyl, 3a-hydroxy Antifungal
Botryospyrone derivatives Isocoumarin Variable oxygenated groups Antifungal

Substituent Effects on Bioactivity

  • In contrast, the antifungal compound 5 in relies on hydroxyl and acetyl groups for activity, suggesting that nitro/methoxy substituents could modulate specificity toward different biological targets .
  • Acetylation: The 1-acetyl group in the target compound may improve metabolic stability compared to non-acetylated tetrahydroquinolines, a strategy observed in compound 5 to enhance fungal growth inhibition .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that exhibits potential biological activities relevant to medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a nitrobenzamide group. Its molecular formula is C20H21N3O6C_{20}H_{21}N_{3}O_{6} with a molecular weight of approximately 385.4 g/mol. The unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction , where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
  • Acetylation : The tetrahydroquinoline is acetylated using acetic anhydride in the presence of a base such as pyridine.
  • Nitrobenzamide Formation : The final step involves coupling the acetylated tetrahydroquinoline with a nitrobenzamide derivative.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets and pathways that may involve:

  • Modulation of enzyme activity
  • Receptor binding
  • Influence on cellular signaling pathways

Pharmacological Properties

Research indicates potential pharmacological properties including:

  • Anti-inflammatory Activity : The compound has been investigated for its ability to reduce inflammation in various models.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

A study published in PubMed demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant anti-inflammatory effects in vitro and in vivo models. These effects were attributed to the inhibition of pro-inflammatory cytokines and mediators .

Anticancer Activity

Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance:

  • A derivative was tested against various cancer cell lines (e.g., breast and lung cancer) and exhibited IC50 values indicating potent cytotoxicity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamideStructureModerate anti-inflammatory effects
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamideStructurePotent anticancer properties

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